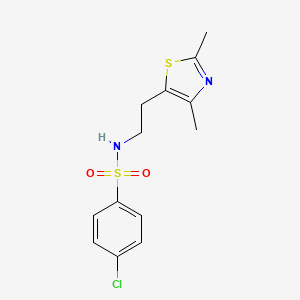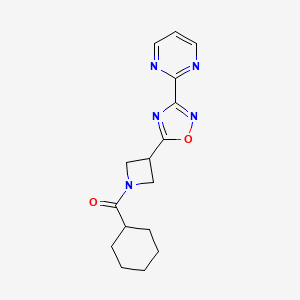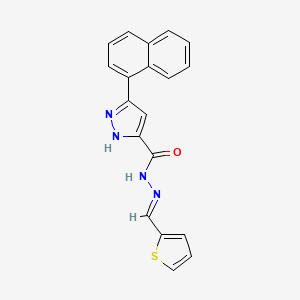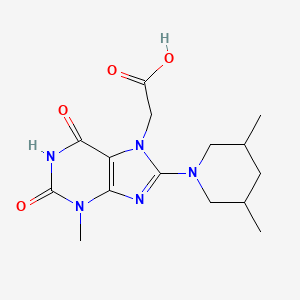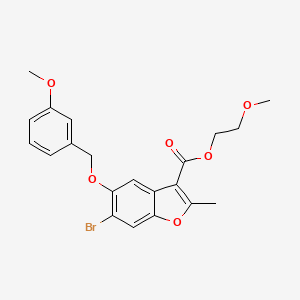![molecular formula C15H10F6N2O B2479739 1,3-Bis[4-(trifluoromethyl)phenyl]urea CAS No. 1960-88-9](/img/structure/B2479739.png)
1,3-Bis[4-(trifluoromethyl)phenyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[4-(trifluoromethyl)phenyl]urea is a chemical compound with the molecular formula C15H10F6N2O. It has an average mass of 348.243 Da and a monoisotopic mass of 348.069733 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of two phenyl rings, each substituted with a trifluoromethyl group, connected by a urea group .Physical And Chemical Properties Analysis
This compound has a boiling point of 287.1±40.0 C at 760 mmHg and a melting point of 209-210 C . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Inhibition of Translation Initiation in Cancer Research
1,3-Bis[4-(trifluoromethyl)phenyl]urea has been identified as a potent activator of the eIF2α kinase heme-regulated inhibitor, demonstrating potential in cancer research. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex (Denoyelle et al., 2012).
Organocatalysis in Organic Chemistry
N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, a closely related compound, has been instrumental in the development of H-bond organocatalysts, extensively used in organic transformations (Zhang, Bao, & Xing, 2014).
Studies in Crystallography
Research in crystallography has utilized this compound derivatives, providing insights into molecular structures and interactions, as seen in the study of its reaction with methyl iodide (Jung, Lee, Choi, & Lee, 2008).
Supramolecular Chemistry
This compound plays a significant role in supramolecular chemistry. Studies have explored its interactions and hydrogen bonding capabilities, contributing to the understanding of molecular assembly and structure (Boiocchi et al., 2004).
Asymmetric Catalysis
The compound is involved in asymmetric catalysis, as demonstrated in the asymmetric Michael addition of thiols to β-nitrostyrenes, showcasing its potential in stereoselective synthesis (Kawazoe et al., 2015).
Nanotechnology
In the field of nanotechnology, derivatives of this compound are used to form nanochannels, which are pivotal for molecular transport studies. This application is significant in the study of molecular diffusion and transport mechanisms (Bowers et al., 2015).
Conformational Control Studies
The compound is instrumental in studies aiming to control molecular conformation, particularly in the context of enhancing intermolecular hydrogen bonding in aromatic bis-ureas (Isare et al., 2012).
Synthesis and Biological Evaluation
Its derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects against cancer cell lines (Perković et al., 2016).
Structural Diversity in Supramolecular Assemblies
The compound contributes to the understanding of structural diversity in supramolecular assemblies, as seen in studies examining various solid forms of related bis-ureas (Capacci-Daniel et al., 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with human erg (herg) channels .
Mode of Action
It’s known that urea derivatives can activate substrates and stabilize partially developing negative charges in transition states through explicit double hydrogen bonding .
Result of Action
A similar compound, 1,3-bis-(2-hydroxy-5-trifluoromethyl-phenyl)-urea (ns1643), has been shown to increase the activity of herg channels expressed heterologously .
Propiedades
IUPAC Name |
1,3-bis[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O/c16-14(17,18)9-1-5-11(6-2-9)22-13(24)23-12-7-3-10(4-8-12)15(19,20)21/h1-8H,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXQIAHZLFTVJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

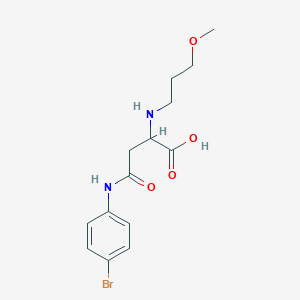
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
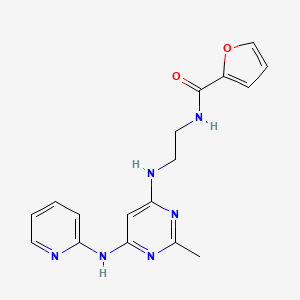
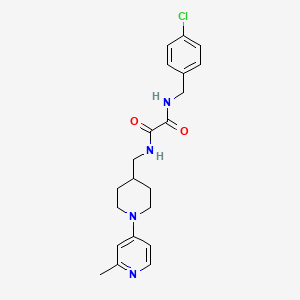
![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)
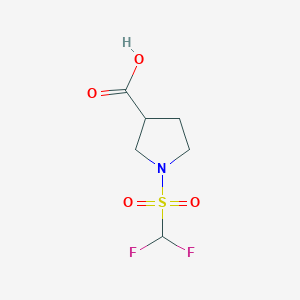
![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)
![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(3,4-dichlorophenyl)-2-propen-1-one](/img/structure/B2479668.png)

